molecular formula C16H16N2O4S B5909338 N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)-4-methylbenzenesulfonohydrazide

N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B5909338
M. Wt: 332.4 g/mol
InChI Key: VJORNFGTQMJRIO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)-4-methylbenzenesulfonohydrazide, commonly known as DBM-H, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DBM-H is a hydrazone derivative that has been synthesized using various methods, and its synthesis has been optimized to obtain high yields.

Mechanism of Action

The mechanism of action of DBM-H is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. DBM-H has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
DBM-H has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. DBM-H has been shown to have low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

DBM-H has several advantages for lab experiments. It is easy to synthesize, and high yields can be obtained. It has low toxicity and is well-tolerated by animals. However, DBM-H has some limitations for lab experiments. It is not water-soluble, which limits its applications in aqueous systems. It also has limited stability in air and light, which requires careful handling and storage.

Future Directions

DBM-H has several potential future directions. It can be further studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DBM-H can be further studied for its anticancer, antifungal, and antimicrobial activities. It can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, DBM-H can be further studied for its use as a reagent for the synthesis of various compounds. In material science, DBM-H can be further studied for its use as a precursor for the synthesis of metal-organic frameworks.
Conclusion:
In conclusion, DBM-H is a hydrazone derivative that has been synthesized using various methods. It has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. DBM-H has been shown to exhibit anticancer, antifungal, and antimicrobial activities. It has also been shown to have low toxicity and is well-tolerated by animals. DBM-H has several advantages for lab experiments, but it also has some limitations. DBM-H has several potential future directions, and it can be further studied for its potential applications in various fields.

Synthesis Methods

DBM-H has been synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the reaction between 2,3-dihydro-1,4-benzodioxin-5-carboxaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

DBM-H has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DBM-H has been shown to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, DBM-H has been used as a reagent for the synthesis of various compounds. In material science, DBM-H has been used as a precursor for the synthesis of metal-organic frameworks.

Properties

IUPAC Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-5-7-14(8-6-12)23(19,20)18-17-11-13-3-2-4-15-16(13)22-10-9-21-15/h2-8,11,18H,9-10H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJORNFGTQMJRIO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.